molecular formula C19H21FOS B12626117 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one CAS No. 919795-01-0

3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one

Cat. No.: B12626117
CAS No.: 919795-01-0
M. Wt: 316.4 g/mol
InChI Key: UFEXTCMZZMBGCN-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones This compound features a butylsulfanyl group, a fluorophenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of a thiol with a suitable halide, followed by a Friedel-Crafts acylation reaction to introduce the ketone functionality. The reaction conditions typically involve the use of a strong acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential precursor for the development of pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The butylsulfanyl group can participate in redox reactions, while the fluorophenyl and phenyl groups can engage in hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
  • 3-(Ethylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
  • 3-(Propylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one

Uniqueness

The uniqueness of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The butylsulfanyl group provides a longer alkyl chain compared to its methyl, ethyl, and propyl analogs, potentially affecting its solubility, reactivity, and interactions with other molecules.

Properties

CAS No.

919795-01-0

Molecular Formula

C19H21FOS

Molecular Weight

316.4 g/mol

IUPAC Name

3-butylsulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C19H21FOS/c1-2-3-13-22-19(16-11-7-8-12-17(16)20)14-18(21)15-9-5-4-6-10-15/h4-12,19H,2-3,13-14H2,1H3

InChI Key

UFEXTCMZZMBGCN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2F

Origin of Product

United States

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